molecular formula C13H13NO3 B181519 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol CAS No. 165948-37-8

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Cat. No.: B181519
CAS No.: 165948-37-8
M. Wt: 231.25 g/mol
InChI Key: IWJLZADTSIIYBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol consists of a pyridin-4-ol core with a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position.

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol and its derivatives have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. The research indicates that certain derivatives exhibit significant cytotoxicity against cancer cells, particularly melanoma cancer cells (Yeh‐long Chen et al., 2003).

Enantioselective Synthesis Applications

This compound has been utilized in the enantioselective preparation of specific pyrrolidine derivatives, showcasing its utility in the synthesis of complex organic molecules (H. Petterssonfasth, Sw Riesinger, J. Backvall, 1995).

Biochemical Synthesis

The compound has been involved in the formation of various biochemical derivatives, including a study on the synthesis of certain nucleosides, demonstrating its versatility in biochemical applications (R. Brossmer, Erich Röhm, 1966).

Role in Pyridine Derivative Formation

The compound has been linked to the formation of 6-(hydroxymethyl)pyridin-3-ol from 5-hydroxymethylfurfural in the presence of ammonia-producing compounds, highlighting its role in the formation of pyridine derivatives in foods (F. Hidalgo, Cristina M Lavado-Tena, R. Zamora, 2020).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties, indicating potential applications in the development of antibacterial and antifungal agents (Marcin Stolarczyk et al., 2021).

Safety and Hazards

The safety data sheet for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol indicates that it is for R&D use only and not for medicinal, household, or other uses .

Properties

IUPAC Name

2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJLZADTSIIYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59281-14-0
Record name 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-benzyloxy-2-hydroxymethyl-4-pyrone (prepared from Kojic acid by the method of D. Erol, J. Med. Chem., 1994, 29, 893) (9.7 g, 40 mmol), concentrated aqueous (880) ammonia (100 ml), and ethanol (20 ml) was heated to reflux overnight. The mixture was allowed to cool to room temperature then filtered. The resultant solid was washed with ether and dried in vacuo (5.9 g).
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Synthesis routes and methods II

Procedure details

A mixture of 2-(hydroxymethyl)-5-[(phenylmethyl)oxy]-4H-pyran-4-one (9.65 g, 41.59 mmole), 95 ml of concentrated ammonia and 20 ml of ethanol were heated at reflux overnight. An additional 75 ml of ammonium hydroxide was added, the mixture was refluxed for 2 hours and cooled. The resulting brown solid was filtered and washed with water until the washings were neutral. The crude product was suspended in ethanol, filtered, washed with ethanol and hexane and dried in vacuo. The yield of the title compound was 7.61 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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